trans-4-Carboxymethylenebut-2-en-4-olide
Overview
Description
trans-4-Carboxymethylenebut-2-en-4-olide: is a chemical compound with the molecular formula C6H4O4 . It is a butenolide derivative, characterized by a carboxymethylene group at the 4-position. This compound is also known by its IUPAC name, (2Z)-(5-oxofuran-2(5H)-ylidene)acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Carboxymethylenebut-2-en-4-olide typically involves the reaction of 2-chloro-4-carboxymethylenebut-2-en-1,4-olide with a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods: This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Carboxymethylenebut-2-en-4-olide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: trans-4-Carboxymethylenebut-2-en-4-olide is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of pharmaceuticals and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and as a precursor for the production of fine chemicals .
Mechanism of Action
The mechanism of action of trans-4-Carboxymethylenebut-2-en-4-olide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
- cis-4-Carboxymethylenebut-2-en-4-olide
- trans-2-chloro-4-carboxymethylenebut-2-en-1,4-olide
- (2E)-(5-oxofuran-2(5H)-ylidene)ethanoic acid .
Comparison: trans-4-Carboxymethylenebut-2-en-4-olide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to its cis-isomer, the trans-configuration may result in different reactivity and interaction with biological targets. The presence of a carboxymethylene group at the 4-position also differentiates it from other similar compounds, influencing its chemical behavior and applications .
Properties
IUPAC Name |
(2Z)-2-(5-oxofuran-2-ylidene)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXPGXAZMFWNH-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=CC(=O)O/C1=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22752-92-7 | |
Record name | Dienelactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022752927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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